molecular formula C16H9ClF2N2O B12028506 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-76-3

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12028506
CAS No.: 618098-76-3
M. Wt: 318.70 g/mol
InChI Key: HIKPJYZAYCXWRH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 4-chlorophenyl group and a 2,4-difluorophenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where a 4-chlorophenyl group is introduced to the pyrazole ring.

    Introduction of the 2,4-difluorophenyl group: This can be done through a similar substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or copper.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar compounds to 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example:

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the difluorophenyl group.

    3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains dichlorophenyl instead of difluorophenyl.

    3-(4-Methylphenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of a chlorine atom.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

618098-76-3

Molecular Formula

C16H9ClF2N2O

Molecular Weight

318.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H9ClF2N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-9H

InChI Key

HIKPJYZAYCXWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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